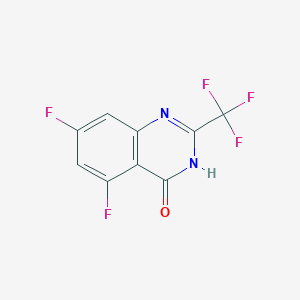
5,7-Difluoro-2-(trifluoromethyl)quinazolin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Difluoro-2-(trifluoromethyl)quinazolin-4-ol is a fluorinated quinazoline derivative. Quinazoline compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The incorporation of fluorine atoms into the quinazoline structure enhances its biological activity and stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Difluoro-2-(trifluoromethyl)quinazolin-4-ol can be achieved through various synthetic routes. One common method involves the cyclization of 4,5-difluoro-2-nitrobenzoic acid with appropriate reagents . Another approach is the palladium-catalyzed three-component carbonylative reaction of trifluoroacetimidoyl chlorides and amines . These methods typically require specific reaction conditions, such as the presence of a base or a catalyst, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of heterogeneous catalysts, such as activated carbon fiber-supported palladium, can enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Difluoro-2-(trifluoromethyl)quinazolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reductive cyclization can be used to transform related compounds into quinazolin-4-ol derivatives.
Substitution: Nucleophilic substitution reactions involving the fluorine atoms can lead to the formation of various functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, palladium catalysts for carbonylation, and bases such as potassium hydroxide for cyclization .
Major Products
The major products formed from these reactions include various quinazolinone derivatives, which can exhibit enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
5,7-Difluoro-2-(trifluoromethyl)quinazolin-4-ol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5,7-Difluoro-2-(trifluoromethyl)quinazolin-4-ol involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites . The presence of fluorine atoms enhances its binding affinity and selectivity, leading to more potent biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Difluoro-3-nitro-4-hydroxy-2-quinolone: Another fluorinated quinazoline derivative with similar biological activities.
2,3,4-Trichloro-6,7-difluoroquinolone: A related compound with distinct chemical properties due to the presence of chlorine atoms.
Uniqueness
5,7-Difluoro-2-(trifluoromethyl)quinazolin-4-ol is unique due to its specific substitution pattern, which enhances its stability and biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C9H3F5N2O |
|---|---|
Molekulargewicht |
250.12 g/mol |
IUPAC-Name |
5,7-difluoro-2-(trifluoromethyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H3F5N2O/c10-3-1-4(11)6-5(2-3)15-8(9(12,13)14)16-7(6)17/h1-2H,(H,15,16,17) |
InChI-Schlüssel |
GNPJZMQCOVLRSM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1N=C(NC2=O)C(F)(F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















